molecular formula C16H24N2O B5494162 N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide

N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide

Cat. No.: B5494162
M. Wt: 260.37 g/mol
InChI Key: MIDFWJRCIGPKJQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of 3,4-dimethylaniline with 2,6-dimethylpiperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide
  • N-(3,5-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in different pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-11-8-9-15(10-12(11)2)17-16(19)18-13(3)6-5-7-14(18)4/h8-10,13-14H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDFWJRCIGPKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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